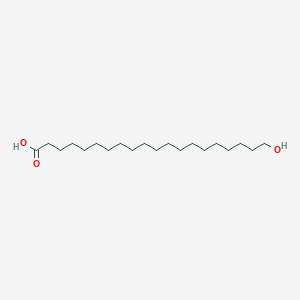
20-Hydroxyicosanoic acid
概要
説明
20-ヒドロキシアラキドン酸は、20個の炭素鎖を持つ飽和脂肪酸であるアラキドン酸のヒドロキシ化誘導体です。この化合物は、その独自の構造特性と潜在的な生物活性のために大きな注目を集めています。しばしば、脂質代謝とさまざまな生理学的プロセスにおけるその役割の文脈で研究されています。
2. 製法
合成経路と反応条件: 20-ヒドロキシアラキドン酸の合成は、通常、アラキドン酸のヒドロキシル化を伴います。一般的な方法の1つは、20番目の炭素位置でのヒドロキシル化を触媒するシトクロムP450酵素の使用です。 この酵素反応には、酸素とNADPHなどの補因子の存在など、特定の条件が必要です .
工業生産方法: 工業環境では、20-ヒドロキシアラキドン酸の生産は、微生物発酵を含むバイオテクノロジープロセスを通じて達成できます。 たとえば、Candida bombicolaなどの特定の酵母株は、アラキドン酸をそのヒドロキシ化形態に変換するために使用できます 。この方法は、効率とスケーラビリティの点で有利です。
科学的研究の応用
20-ヒドロキシアラキドン酸は、科学研究において幅広い用途があります。
化学: ヒドロキシル化反応と脂質代謝を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達と膜流動性に役割を果たし、細胞生物学研究における興味の対象となっています。
医学: その抗炎症作用と血管収縮作用の可能性は、治療用途のために検討されています。
作用機序
20-ヒドロキシアラキドン酸の生物学的効果は、主に細胞膜と特定の受容体との相互作用を通じて媒介されます。イオンチャネルと酵素の活性を調節し、炎症、血管収縮、シグナル伝達など、さまざまな細胞プロセスに影響を与えます。 シトクロムP450経路は、その代謝と生物活性代謝物の生成に不可欠です .
類似の化合物:
アラキドン酸: 炎症と細胞シグナル伝達における役割で知られている、4つの二重結合を持つ多価不飽和脂肪酸。
20-ヒドロキシエイコサテトラエン酸(20-HETE): 血圧と腎臓機能の調節に関与する、アラキドン酸のヒドロキシ化誘導体。
独自性: 20-ヒドロキシアラキドン酸は、飽和性と20番目の炭素における特異的なヒドロキシル化により、ユニークです。アラキドン酸とは異なり、二重結合を持たないため、反応性と生物学的機能が異なります。 20-ヒドロキシエイコサテトラエン酸と比較して、構造が単純なため、ヒドロキシル化と脂質代謝を研究するための貴重なモデルとなっています .
将来の方向性
生化学分析
Biochemical Properties
20-Hydroxyicosanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of long-chain fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the hydroxylation of fatty acids. This interaction is crucial for the metabolism and regulation of fatty acids in the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammation. Additionally, this compound can modulate cell signaling pathways, such as the PPAR (peroxisome proliferator-activated receptor) pathway, which plays a role in lipid metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression. This activation results in the upregulation of genes involved in fatty acid oxidation and energy metabolism. Additionally, this compound can inhibit certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at room temperature and can be used for up to 12 months. Its stability can be affected by factors such as temperature and light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance fatty acid oxidation and improve metabolic health. At high doses, it may cause toxic or adverse effects, such as liver damage and inflammation. Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the beta-oxidation of fatty acids. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in the transport and oxidation of fatty acids in the mitochondria. These interactions are crucial for maintaining energy homeostasis and regulating lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and is distributed to various cellular compartments, including the mitochondria and endoplasmic reticulum. This distribution is essential for its role in lipid metabolism and energy production .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action. The subcellular localization of this compound is crucial for its activity and function in regulating lipid metabolism and energy homeostasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy Arachidic Acid typically involves the hydroxylation of arachidic acid. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation at the 20th carbon position. This enzymatic reaction requires specific conditions, including the presence of oxygen and cofactors such as NADPH .
Industrial Production Methods: In an industrial setting, the production of 20-Hydroxy Arachidic Acid can be achieved through biotechnological processes involving microbial fermentation. For instance, certain strains of yeast, such as Candida bombicola, can be used to convert arachidic acid into its hydroxylated form . This method is advantageous due to its efficiency and scalability.
化学反応の分析
反応の種類: 20-ヒドロキシアラキドン酸は、以下を含むさまざまな化学反応を起こします。
酸化: ケトンまたはカルボン酸を生成するためにさらに酸化される可能性があります。
還元: ヒドロキシル基は、対応するアルカンを生成するために還元される可能性があります。
置換: ヒドロキシル基は、求核置換反応を通じて他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 塩化チオニル(SOCl2)や三臭化リン(PBr3)などの試薬は、置換反応を促進できます。
生成される主な生成物:
酸化: 20-ケトアラキドン酸または20-カルボキシアラキドン酸の形成。
還元: アラキドン酸の形成。
類似化合物との比較
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds, known for its role in inflammation and cell signaling.
20-Hydroxy Eicosatetraenoic Acid (20-HETE): A hydroxylated derivative of arachidonic acid, involved in the regulation of blood pressure and renal function.
Uniqueness: 20-Hydroxy Arachidic Acid is unique due to its saturated nature and specific hydroxylation at the 20th carbon. Unlike arachidonic acid, it does not have double bonds, which affects its reactivity and biological functions. Compared to 20-Hydroxy Eicosatetraenoic Acid, it has a simpler structure, making it a valuable model for studying hydroxylation and lipid metabolism .
特性
IUPAC Name |
20-hydroxyicosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h21H,1-19H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDIWYKSFMPIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
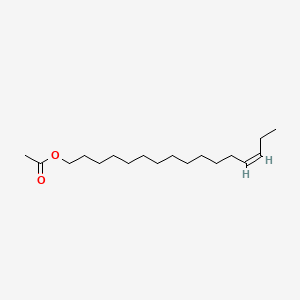

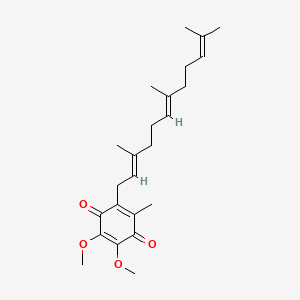
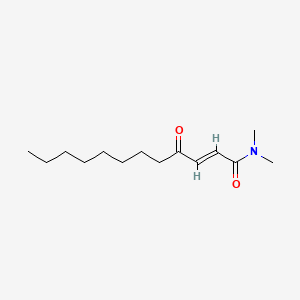
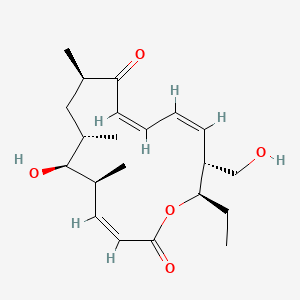



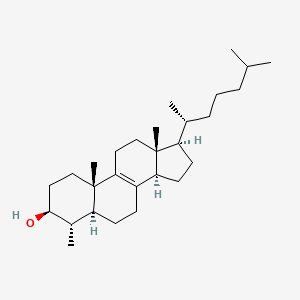
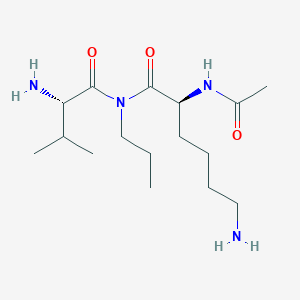


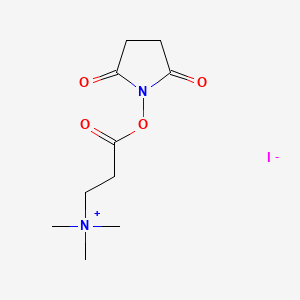
![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)
